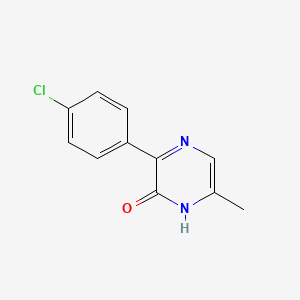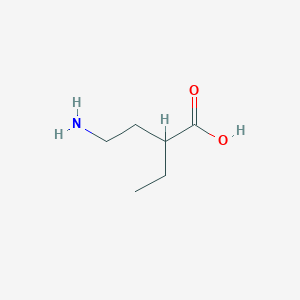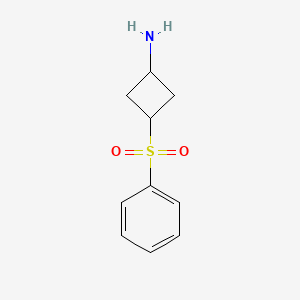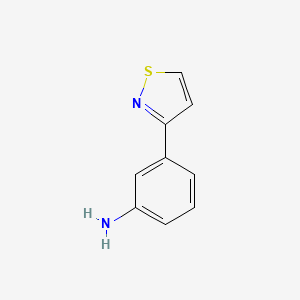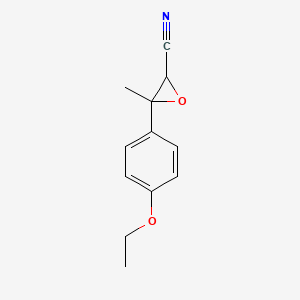
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features an oxirane (epoxide) ring, a nitrile group, and an ethoxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-ethoxybenzaldehyde with a suitable epoxidizing agent in the presence of a nitrile source. Common reagents used in this synthesis include peracids or peroxides for the epoxidation step, and cyanide sources such as sodium cyanide or potassium cyanide for the introduction of the nitrile group. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives, such as amino alcohols, hydroxy nitriles, and other substituted oxiranes.
科学的研究の応用
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 3-(4-Ethoxyphenyl)-2-methylacrylate
- 3-(4-Ethoxyphenyl)-2-methylpropanoic acid
- 3-(4-Ethoxyphenyl)-3-methylbutyronitrile
Uniqueness
3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-14-10-6-4-9(5-7-10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3 |
InChIキー |
MDVWLUVCDLSYGW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2(C(O2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide](/img/structure/B13182576.png)
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)

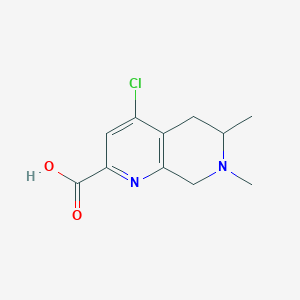

![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)
